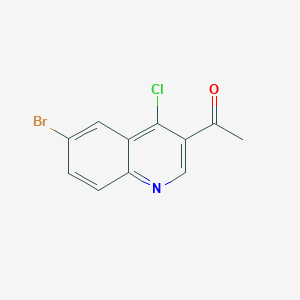

1-(6-Bromo-4-chloroquinolin-3-YL)ethanone

Description

Significance of Halogenated Quinoline (B57606) Scaffolds in Modern Chemical Research

The introduction of halogen atoms—such as bromine and chlorine—onto the quinoline scaffold significantly influences the molecule's properties and reactivity. Halogenation can enhance the biological activity of quinoline derivatives, a strategy that has been successfully employed in the development of various therapeutic agents. biointerfaceresearch.com From a chemical standpoint, the presence of halogens provides reactive handles for further synthetic transformations, most notably through transition metal-catalyzed cross-coupling reactions. This allows for the construction of more complex molecular architectures.

Furthermore, halogenated quinolines have been a focus in the study of non-covalent interactions, particularly halogen bonding, where the halogen atom acts as a Lewis acid. This interaction is increasingly recognized for its importance in molecular recognition and drug-receptor binding. The specific placement of bromine and chlorine atoms, as seen in the 6- and 4-positions of the quinoline core, respectively, precisely modifies the electronic distribution and steric profile of the scaffold, making it a valuable building block for targeted chemical synthesis.

Overview of Ethanone (B97240) Functionality within Heterocyclic Systems

The ethanone group, also known as the acetyl group, consists of a carbonyl group bonded to a methyl group. When attached to a heterocyclic system, the ethanone functionality serves as a versatile synthetic intermediate. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, while the adjacent methyl protons are acidic, enabling enolate formation and subsequent reactions such as aldol (B89426) condensations, halogenations, and various coupling reactions.

This reactivity allows the ethanone group to be a precursor for the synthesis of a wide range of other functional groups and more complex heterocyclic structures. For instance, the ethanone moiety can be transformed into epoxides, hydroxylated products, or used to build larger side chains onto the quinoline core. rsc.org Its presence is critical for creating molecular diversity from a common heterocyclic scaffold.

Current Research Landscape and Academic Focus on 1-(6-Bromo-4-chloroquinolin-3-YL)ethanone

A review of the current academic literature and chemical databases indicates that this compound is primarily recognized as a synthetic building block or chemical intermediate. It is commercially available from various chemical suppliers, which points to its utility in the synthesis of more complex molecules.

However, there is a notable absence of dedicated, in-depth research studies focusing specifically on the synthesis, characterization, reactivity, or biological evaluation of this compound itself. While extensive research exists on its precursor, 6-Bromo-4-chloroquinoline (B1276899), and on various other quinoline derivatives, this particular compound appears to be a means to an end rather than a subject of focused academic investigation. atlantis-press.com Its value currently lies in its potential for further chemical modification through reactions involving the halogenated quinoline core and the reactive ethanone side chain.

Below is a table summarizing the basic chemical properties of the compound as available from chemical catalogs.

| Property | Value |

| CAS Number | 1255099-21-8 |

| Molecular Formula | C₁₁H₇BrClNO |

| Molecular Weight | 284.54 g/mol |

| Physical Form | Solid |

| IUPAC Name | This compound |

This data is compiled from publicly available chemical supplier catalogs. cato-chem.comcacheby.com

Structure

3D Structure

Properties

IUPAC Name |

1-(6-bromo-4-chloroquinolin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO/c1-6(15)9-5-14-10-3-2-7(12)4-8(10)11(9)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSUMDMNMCGUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C2C=CC(=CC2=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735626 | |

| Record name | 1-(6-Bromo-4-chloroquinolin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255099-21-8 | |

| Record name | 1-(6-Bromo-4-chloroquinolin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 6 Bromo 4 Chloroquinolin 3 Yl Ethanone

Strategies for Precursor Synthesis: Construction of Halogenated Quinoline (B57606) Cores

Classical Quinoline Synthesis Routes and Their Adaptations for Halogenated Intermediates

The construction of the quinoline ring system is a well-trodden path in organic synthesis, with several classical methods available. For the preparation of halogenated quinolines, these methods are adapted by utilizing halogen-substituted anilines or other precursors.

The Skraup synthesis is a fundamental method for producing quinolines, which involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. wikipedia.orgwikipedia.orgyoutube.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline. synarchive.comresearchgate.net Subsequent cyclization, dehydration, and oxidation lead to the formation of the quinoline ring. synarchive.com

To generate halogenated quinolines, halogenated anilines are employed as starting materials. For instance, the reaction of 4-bromoaniline (B143363) or 4-chloroaniline (B138754) with glycerol under Skraup conditions can yield the corresponding 6-bromo- or 6-chloroquinoline. d-nb.info Similarly, the use of m-bromoaniline has been reported to produce a mixture of 5- and 7-bromoquinolines. ablelab.eu While the Skraup reaction is robust, it is known for its highly exothermic and sometimes violent nature. youtube.comsynarchive.com To mitigate this, various modifications have been introduced, such as the addition of ferrous sulfate (B86663) or boric acid to moderate the reaction rate. synarchive.com

Table 1: Examples of Halogenated Quinolines via Skraup Synthesis

| Starting Aniline | Product(s) | Notes |

| 4-Bromoaniline | 6-Bromoquinoline | Direct route to the 6-bromo substituted core. |

| 4-Chloroaniline | 6-Chloroquinoline | Analogous to the bromo derivative synthesis. |

| m-Bromoaniline | 5-Bromoquinoline and 7-Bromoquinoline | Yields a mixture of isomers. |

The Friedländer synthesis offers a versatile route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone. wikipedia.orgwikiwand.com This reaction can be catalyzed by either acids or bases. ablelab.eu The mechanism involves an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.org

For the synthesis of halogenated quinolines, halogen-substituted 2-aminobenzaldehydes or 2-aminobenzophenones can be utilized. A notable adaptation is the microwave-enhanced Friedländer synthesis, which has been successfully employed for the rapid and efficient assembly of halogenated 8-hydroxyquinolines. quimicaorganica.org This method demonstrates the feasibility of incorporating halogen atoms into the quinoline structure under modern synthetic conditions, often with improved yields compared to traditional heating methods. quimicaorganica.org

Table 2: Key Features of the Friedländer Synthesis for Halogenated Quinolines

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| Halogenated 2-aminoaryl aldehyde/ketone | Compound with α-methylene group | Acid or base catalysis | Halogenated quinoline |

| Halogenated 2-aminobenzaldehyde | Ketone | Microwave irradiation | Halogenated 8-hydroxyquinoline |

The Doebner-von Miller reaction is a modification of the Skraup synthesis where an α,β-unsaturated aldehyde or ketone is used in place of glycerol. wikiwand.comresearchgate.net This reaction is particularly useful for the synthesis of quinolines with substituents on the pyridine (B92270) ring. The reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and may also employ a mild oxidizing agent. d-nb.info

The applicability of the Doebner-von Miller reaction extends to the use of halogenated anilines. For example, the reaction of 2-bromoaniline (B46623) or 2-bromo-4-fluoroaniline (B89589) with an α,β-unsaturated carbonyl compound can produce the corresponding halogenated quinolines. synarchive.com The mechanism of this reaction is complex and is thought to involve the initial formation of a β-anilino aldehyde or ketone, which then undergoes cyclization and oxidation. A fragmentation-recombination mechanism has also been proposed based on isotopic labeling studies. wikiwand.com

Table 3: Halogenated Anilines in the Doebner-von Miller Reaction

| Halogenated Aniline | α,β-Unsaturated Carbonyl | Product |

| 2-Bromoaniline | Acrolein diethyl acetal | 8-Bromoquinoline |

| 2-Bromo-4-fluoroaniline | Acrolein diethyl acetal | 6-Fluoro-8-bromoquinoline |

The Combes quinoline synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of anilines with β-diketones. wikipedia.orgwikiwand.com The reaction typically involves the formation of a Schiff base intermediate, which then undergoes cyclization under acidic conditions. wikipedia.org

This method is amenable to the synthesis of halogenated quinolines by employing halogenated anilines. The regioselectivity of the cyclization is an important consideration when using substituted anilines. For instance, studies have shown that the reaction of chloro- or fluoroanilines with trifluoromethyl-β-diketones can lead to the preferential formation of the 4-CF3 regioisomer. wikipedia.orgresearchgate.net This selectivity is influenced by both steric and electronic effects of the substituents on the aniline ring. wikipedia.org

Table 4: Regioselectivity in the Combes Synthesis with Halogenated Anilines

| Halogenated Aniline | β-Diketone | Major Product Regioisomer |

| Chloroaniline | Trifluoromethyl-β-diketone | 4-CF3 quinoline |

| Fluoroaniline | Trifluoromethyl-β-diketone | 4-CF3 quinoline |

The Gould-Jacobs and Conrad-Limpach reactions are classical methods for the synthesis of quinolin-4-ones, which are important precursors for 4-chloroquinolines.

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester. wikipedia.orgwikiwand.com The resulting intermediate is then cyclized at high temperatures to form a 4-hydroxy-3-carboalkoxyquinoline. wikiwand.com Subsequent saponification and decarboxylation yield the corresponding 4-quinolinone. wikiwand.com This methodology has been successfully applied to the synthesis of halogenated quinolines, such as 4,7-dichloroquinoline. wikipedia.org A relevant application for the synthesis of the 6-bromo-4-chloroquinoline (B1276899) precursor involves the reaction of 4-bromoaniline with Meldrum's acid and triethyl orthoformate, followed by cyclization and subsequent chlorination. atlantis-press.com

The Conrad-Limpach synthesis utilizes the reaction of an aniline with a β-ketoester. wikipedia.org The reaction conditions, particularly the temperature, can be controlled to favor the formation of either the 4-quinolone (kinetic product) or the 2-quinolone (thermodynamic product). quimicaorganica.org The initially formed 4-hydroxyquinoline (B1666331) can then be converted to the 4-chloroquinoline (B167314) derivative, a key step in obtaining the desired precursor for 1-(6-bromo-4-chloroquinolin-3-YL)ethanone.

Table 5: Comparison of Gould-Jacobs and Conrad-Limpach Syntheses for Halogenated Quinolin-4-ones

| Method | Key Reactants | Intermediate | Final Product (before chlorination) |

| Gould-Jacobs | Halogenated aniline, alkoxymethylenemalonic ester | Anilinomethylenemalonic ester | Halogenated 4-quinolinone |

| Conrad-Limpach | Halogenated aniline, β-ketoester | Schiff base/enamine | Halogenated 4-hydroxyquinoline |

Direct Halogenation Protocols on Quinoline Ring Systems

Direct halogenation of the quinoline ring is a primary method for introducing bromine and chlorine atoms. However, a significant challenge lies in controlling the position of halogenation, as the reactivity of the quinoline ring can lead to a mixture of products. acs.org The development of regioselective methods is therefore a key area of research.

The introduction of a bromine atom at a specific position on the quinoline ring is a critical step. Research has demonstrated that the regioselectivity of bromination can be influenced by the substituents already present on the ring and the reaction conditions employed. researchgate.net For instance, the bromination of 8-substituted quinolines has been studied to achieve selective halogenation. researchgate.netresearchgate.net One approach involves the use of N-bromosuccinimide (NBS) as a brominating agent, which can lead to the formation of bromoquinolines under mild, metal-free conditions. rsc.org The reaction mechanism may involve electrophilic bromination followed by dehydrogenation. rsc.org The choice of solvent and temperature can also play a pivotal role in directing the bromination to the desired position. researchgate.net

| Reagent | Conditions | Outcome |

| N-Bromosuccinimide (NBS) | Metal-free, mild conditions | Electrophilic bromination and dehydrogenation to form bromoquinolines. rsc.org |

| Bromine (Br2) | CH3CN/CH2Cl2, 0 °C-24 °C | Can produce mono- and di-bromo derivatives depending on equivalents used. researchgate.net |

This table summarizes reagents and conditions for the regioselective bromination of quinoline derivatives.

Similar to bromination, the regioselective chlorination of quinoline derivatives is essential for synthesizing the target compound. Metal-free protocols have been developed for the C5-H halogenation of 8-substituted quinolines using reagents like trihaloisocyanuric acid. rsc.orgrsc.orgresearchgate.net These methods are often operationally simple and proceed with high regioselectivity. rsc.orgrsc.orgresearchgate.net For the specific synthesis of 6-bromo-4-chloroquinoline, a common precursor, one method involves the reaction of 6-bromoquinolin-4(1H)-one with phosphorus oxychloride (POCl3). google.comatlantis-press.com This reaction effectively replaces the hydroxyl group at the 4-position with a chlorine atom.

| Reagent | Substrate | Conditions | Product | Yield |

| Phosphorus oxychloride (POCl3) | 6-bromoquinolin-4(1H)-one | Toluene, 115 °C, 4 hours | 6-bromo-4-chloroquinoline | 32% |

| Phosphorus oxychloride (POCl3) | 6-bromoquinolin-4(1H)-one | Reflux, 2 hours | 6-bromo-4-chloroquinoline | 93% |

This table presents data on the synthesis of 6-bromo-4-chloroquinoline.

Introduction of the Ethanone (B97240) Moiety at the Quinoline C-3 Position

Once the 6-bromo-4-chloroquinoline scaffold is in place, the next crucial step is the introduction of the ethanone (acetyl) group at the C-3 position. This can be accomplished through several methods, including classical acylation reactions and modern palladium-catalyzed cross-coupling reactions.

Acylation Reactions via Electrophilic or Nucleophilic Pathways

Friedel-Crafts acylation is a well-established method for introducing acyl groups onto aromatic rings. However, the direct acylation of the electron-deficient pyridine ring of quinoline can be challenging. Alternative strategies may involve the lithiation of the C-3 position followed by reaction with an acetylating agent. Direct lithiation of quinolines often requires the presence of an adjacent activating group. iust.ac.ir

Palladium-Catalyzed Carbonylation and Coupling Reactions for Ketone Formation

Palladium-catalyzed reactions have become powerful tools in organic synthesis for forming carbon-carbon bonds. These methods offer high efficiency and functional group tolerance. The introduction of an acetyl group at the C-3 position of the quinoline ring can potentially be achieved through a palladium-catalyzed carbonylative coupling reaction. This would typically involve the reaction of a 3-haloquinoline derivative with a source of carbon monoxide and an organometallic reagent. While specific examples for the direct synthesis of this compound via this method are not detailed in the provided context, the general applicability of palladium-catalyzed C-H functionalization on quinolines suggests its feasibility. nih.gov For instance, Pd-catalyzed C3-alkenylation of pyridines and quinolines has been reported, indicating the possibility of functionalizing this position. nih.gov

Catalyst-Mediated Synthesis of this compound and Related Structures

The construction of the polysubstituted quinoline core of this compound is amenable to various catalyst-mediated strategies. These methods offer advantages in terms of efficiency, selectivity, and functional group tolerance compared to classical, often harsh, synthetic procedures like the Skraup or Doebner-von Miller reactions.

Application of Transition Metal Catalysis (e.g., Cu, Fe, I, Pd, Ni, Rh)

Transition metals have become indispensable tools in organic synthesis, and the construction of quinoline scaffolds is no exception. Catalysts based on copper, iron, palladium, and nickel have been extensively used to facilitate C-C and C-N bond formations required for assembling the quinoline ring.

Copper (Cu) Catalysis: Copper catalysts are attractive due to their low cost and versatile reactivity. They have been employed in domino reactions for quinoline synthesis, often proceeding through mechanisms like C-H functionalization followed by C-N/C-C bond formation. For instance, copper(II) acetate (B1210297) has been shown to catalyze the domino reaction of primary arylamines with electron-deficient terminal alkynes at room temperature, providing access to 2,4-disubstituted quinolines. While not directly yielding the 3-acetyl substitution pattern, these methods highlight the utility of copper in constructing the basic quinoline framework from simple precursors.

Iron (Fe) Catalysis: As an earth-abundant and non-toxic metal, iron has gained prominence in catalysis. Iron-catalyzed methods, such as the acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols with secondary alcohols, provide an atom-economical route to quinolines. nih.gov This approach generates H₂ and H₂O as the only byproducts. ablelab.eu Single-atom iron catalysts have demonstrated exceptional reactivity in these transformations, outperforming many homogeneous and nanocatalyst systems. ijpsjournal.com FeCl₃ has also been used to catalyze three-component coupling reactions of aldehydes, amines, and styrenes to yield 2,4-disubstituted quinolines, with oxygen serving as the oxidant. wikipedia.org These iron-based methods are particularly relevant for green chemistry approaches.

Palladium (Pd) Catalysis: Palladium catalysis is a powerful tool for constructing complex molecules, including quinolines. Palladium-catalyzed dehydrogenative coupling offers an efficient strategy for building the quinoline scaffold. researchgate.net For example, Pd(OAc)₂ can catalyze the aerobic oxidative aromatization of aliphatic alcohols and anilines to produce a variety of substituted quinolines with high functional group tolerance, a process that is readily scalable. organic-chemistry.org Other palladium-catalyzed processes include oxidative cyclization of aryl allyl alcohols and anilines, which proceeds without the need for acids or bases. mdpi.comresearchgate.net

Nickel (Ni) Catalysis: Nickel catalysts offer a cost-effective alternative to precious metals like palladium. Homogeneous nickel catalysts have been developed for the sustainable synthesis of quinolines via double dehydrogenative coupling under aerobic conditions at mild temperatures. rsc.orgresearchgate.net These systems often operate with high efficiency and can be regenerated under aerobic conditions, making them environmentally benign. rsc.orgresearchgate.net

The table below summarizes various transition metal-catalyzed approaches applicable to the synthesis of functionalized quinolines.

| Catalyst System | Reaction Type | Starting Materials | Key Features |

| Cu(OAc)₂·H₂O | Domino Reaction | Primary arylamines, terminal alkynes | Room temperature, good to excellent yields, broad scope. |

| Single-Atom Fe | Acceptorless Dehydrogenative Coupling | 2-aminobenzyl alcohols, ketones/alcohols | High atom economy, outperforms other catalyst systems. ijpsjournal.com |

| FeCl₃ / O₂ | Three-Component Coupling | Aldehydes, amines, styrenes | Inexpensive catalyst, uses oxygen as oxidant. wikipedia.org |

| Pd(OAc)₂ / Brønsted Acid | Aerobic Oxidative Aromatization | Aliphatic alcohols, anilines | High yields, scalable to gram-scale. organic-chemistry.org |

| Homogeneous Ni Complex | Double Dehydrogenative Coupling | 2-aminobenzyl alcohol, secondary alcohols | Mild temperature (80 °C), phosphine-free, eco-friendly. rsc.orgresearchgate.net |

Radical Transformations for Quinoline Synthesis

In recent years, radical-mediated reactions have emerged as a powerful strategy for synthesizing heterocyclic compounds, including quinolines. acs.orgnih.gov These methods often proceed under mild conditions and exhibit high atom efficiency and step economy. acs.org Functionalization of C(sp³)–H bonds via a radical process represents a novel approach, often featuring metal-free conditions and operational simplicity. nih.gov

For instance, a domino C-H functionalization of glycine (B1666218) derivatives can produce quinolines under catalytic radical cation salt-induced conditions. organic-chemistry.org Another approach involves the cobalt-catalyzed radical-induced rearrangement of benzazepinone (B8055114) motifs to afford tetracyclic quinoline derivatives. rsc.org These radical pathways offer alternative disconnection strategies for accessing complex quinoline structures and can be compatible with a wide range of functional groups, which is crucial for the synthesis of a polysubstituted target like this compound. nih.gov

Environmentally Benign (Green Chemistry) Approaches in Quinoline Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly being applied to the synthesis of quinolines. ijpsjournal.comnih.gov This shift is driven by the need to develop more sustainable chemical processes, particularly in the pharmaceutical industry. ijpsjournal.commdpi.com

Key green approaches applicable to quinoline synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields compared to conventional heating. nih.gov A notable example is the microwave-assisted Gould-Jacobs reaction for the synthesis of 3-acetyl-4-hydroxyquinoline derivatives, which is a plausible route toward the target molecule. researchgate.netasianpubs.org

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol (B145695) is a core principle of green chemistry. tandfonline.com Several quinoline syntheses have been successfully performed in water, which not only reduces environmental impact but can also simplify workup procedures. tandfonline.com

Benign Catalysts: The use of non-toxic, earth-abundant metal catalysts such as iron and copper aligns with green chemistry principles. ijpsjournal.com Formic acid has also been explored as a versatile and environmentally friendly catalyst for quinoline synthesis, offering mild reaction conditions and improved selectivity. ijpsjournal.com

One-Pot Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel (one-pot) reduces the need for purification of intermediates, saving time, solvents, and resources. nih.govtandfonline.com

The following table highlights several green chemistry approaches used in the synthesis of quinoline derivatives.

| Green Approach | Specific Method/Catalyst | Advantages |

| Alternative Energy Source | Microwave Irradiation | Reduced reaction times, enhanced yields. researchgate.netasianpubs.org |

| Green Solvents | Water, Ethanol | Reduced environmental impact, simplified workup. tandfonline.com |

| Benign Catalysts | Iron (Fe), Copper (Cu) | Earth-abundant, low toxicity. ijpsjournal.com |

| Formic Acid | Renewable resource, mild conditions, high selectivity. ijpsjournal.com | |

| Process Intensification | One-Pot Multicomponent Reactions | Increased efficiency, reduced waste. nih.govtandfonline.com |

Optimization of Reaction Parameters and Scale-Up Considerations for Efficient Synthesis

The efficient synthesis of a target molecule, particularly for potential pharmaceutical applications, requires careful optimization of reaction parameters and consideration of scalability. For the synthesis of this compound, this would involve refining the chosen synthetic route, such as a Gould-Jacobs/chlorination sequence or a transition metal-catalyzed annulation.

Optimization of Reaction Parameters: Key parameters that are typically optimized to maximize yield and purity include:

Catalyst: The choice of metal, ligand, and catalyst loading is crucial. For instance, in Friedländer synthesis, various Lewis acids or metal-organic frameworks (MOFs) like Cu-based MOFs have been shown to be effective catalysts. nih.gov

Solvent: The polarity and boiling point of the solvent can significantly influence reaction rates and selectivity. While greener solvents are preferred, sometimes high-boiling solvents like diphenyl ether are necessary for high-temperature cyclization steps, as seen in some Gould-Jacobs variations. patsnap.comatlantis-press.com

Temperature: Reaction temperature is a critical parameter. Microwave-assisted synthesis allows for rapid heating to temperatures above the solvent's boiling point, often leading to dramatic reductions in reaction time. ablelab.eu

Reactant Stoichiometry and Concentration: Adjusting the ratio of reactants and their concentration can control the rate of reaction and minimize the formation of side products.

Scale-Up Considerations: Transitioning a synthesis from laboratory scale to pilot plant or industrial scale presents several challenges:

Cost of Reagents: The cost of starting materials, catalysts (especially precious metals like palladium), and solvents becomes a major factor at a larger scale.

Reaction Time and Throughput: For industrial production, long reaction times are undesirable. Continuous flow chemistry is an emerging technology that can address this by allowing for the continuous production of material, potentially at a rate of grams per hour. researchgate.net

Safety: Exothermic reactions that are easily controlled in the lab can become hazardous on a large scale. Careful thermal management is required.

Workup and Purification: The isolation and purification of the final product must be efficient and scalable. Methods like crystallization are often preferred over chromatography for large-scale purification.

Regulatory Compliance: The synthesis must comply with environmental and safety regulations, making the adoption of green chemistry principles not only beneficial but often necessary.

Patent literature for the synthesis of the structurally related 6-bromo-4-chloroquinoline intermediate highlights practical considerations for scale-up, including specific choices of reagents (e.g., POCl₃ for chlorination), solvents (e.g., toluene), and reaction conditions that provide high yields (often >70-90% for individual steps). atlantis-press.comgoogle.com

Spectroscopic Characterization and Advanced Structure Elucidation of 1 6 Bromo 4 Chloroquinolin 3 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

A ¹H NMR spectrum would provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-(6-Bromo-4-chloroquinolin-3-YL)ethanone, one would expect to observe distinct signals for the aromatic protons on the quinoline (B57606) ring system and a singlet for the methyl protons of the ethanone (B97240) group. The aromatic region would show characteristic splitting patterns (e.g., doublets, doublet of doublets) based on the coupling between adjacent protons.

Expected ¹H NMR Data:

Methyl Protons (-CH₃): A singlet, likely in the range of δ 2.5-2.8 ppm.

Aromatic Protons (H-2, H-5, H-7, H-8): Four distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The precise chemical shifts and coupling constants (J-values) would allow for the specific assignment of each proton. For instance, H-2 would appear as a singlet, while H-5, H-7, and H-8 would show coupling patterns consistent with their positions on the benzene ring portion of the quinoline.

The ¹³C NMR spectrum reveals all the unique carbon atoms in the molecule. For this compound, 11 distinct signals would be expected, corresponding to the 11 carbon atoms in the structure.

Expected ¹³C NMR Data:

Methyl Carbon (-CH₃): One signal in the aliphatic region, typically δ 25-35 ppm.

Carbonyl Carbon (C=O): One signal in the highly deshielded region, expected around δ 195-205 ppm.

Aromatic and Heteroaromatic Carbons: Nine signals in the range of δ 120-155 ppm, corresponding to the carbons of the quinoline ring. The carbons directly attached to electronegative atoms (N, Cl, Br) would have distinct chemical shifts.

2D NMR experiments are crucial for assembling the molecular puzzle by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): Would establish which protons are spin-coupled to each other, confirming the connectivity of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would show direct one-bond correlations between each proton and the carbon it is attached to. This would definitively link the proton signals to their corresponding carbon signals.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other, which helps in confirming the spatial arrangement of the substituents.

¹⁵N NMR spectroscopy, though less common, provides direct information about the electronic environment of the nitrogen atom. The chemical shift of the quinoline nitrogen would be characteristic of a heteroaromatic system. This data is often obtained indirectly through ¹H-¹⁵N HMBC experiments, which show correlations between protons and the nitrogen atom.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., C=O, C-X, Aromatic C-H)

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O (Ketone) | 1690 - 1715 | Strong absorption, characteristic of an aryl ketone. |

| Aromatic C=C | 1450 - 1600 | Multiple medium to strong bands for the quinoline ring. |

| Aromatic C-H | 3000 - 3100 | Stretching vibrations. |

| C-Cl | 700 - 850 | Stretching vibration. |

| C-Br | 500 - 650 | Stretching vibration. |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on how the molecule fragments. The molecular weight of this compound is 284.54 g/mol . sigmaaldrich.combiosynth.com

Expected Mass Spectrometry Data:

Molecular Ion Peak ([M]⁺): A prominent cluster of peaks would be observed due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This would result in characteristic M, M+2, and M+4 peaks.

Key Fragmentation Patterns: A primary fragmentation would be the loss of the methyl radical (•CH₃) to form a stable acylium ion ([M-15]⁺). Another significant fragmentation would be the loss of the entire acetyl group (•COCH₃) to yield the [M-43]⁺ fragment. Subsequent fragmentations could involve the loss of CO, Cl, or Br from these initial fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For quinoline and its derivatives, the UV-Vis spectra are typically characterized by absorption bands arising from π → π* transitions within the aromatic quinoline ring system. The presence of substituents on the quinoline core, such as the bromo, chloro, and acetyl groups in this compound, is expected to modulate the energy of these transitions, leading to shifts in the absorption maxima (λmax).

Halogen substituents, like bromine and chlorine, can exert both inductive (-I) and resonance (+R) effects. The electron-withdrawing inductive effect can influence the energy levels of the molecular orbitals, while the resonance effect, involving the lone pairs of the halogens, can lead to bathochromic (red) or hypsochromic (blue) shifts of the absorption bands. The acetyl group, being an electron-withdrawing group, will also significantly influence the electronic distribution and, consequently, the absorption spectrum.

Based on studies of similar halogenated and acetyl-substituted quinoline derivatives, the UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, would be expected to exhibit characteristic absorption bands in the UV region, likely between 200 and 400 nm.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Chromophore |

|---|---|---|

| π → π* | 220-280 | Quinoline Ring |

| π → π* | 300-350 | Substituted Quinoline System |

Note: The values in this table are estimations based on the analysis of related compounds and are presented for illustrative purposes.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry. Furthermore, XRD analysis reveals the packing of molecules within the crystal lattice and the nature of intermolecular interactions that stabilize the crystal structure.

For this compound, an XRD analysis would provide the exact spatial coordinates of each atom in the molecule. From this, a detailed picture of its molecular structure can be constructed. The quinoline ring is expected to be largely planar, although minor deviations from planarity may occur due to the presence of bulky substituents.

The bond lengths and angles within the quinoline ring would be consistent with its aromatic character. The C-Br and C-Cl bond lengths would reflect the covalent radii of the respective halogen atoms. The geometry of the acetyl group, including the C-C and C=O bond lengths and the C-C-O bond angle, would also be precisely determined. Torsion angles would describe the rotational orientation of the acetyl group relative to the plane of the quinoline ring.

Table 2: Predicted Key Geometric Parameters for this compound

| Parameter | Atom Pair/Triplet/Quadruplet | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-Br | ~1.90 |

| Bond Length (Å) | C-Cl | ~1.74 |

| Bond Length (Å) | C=O (acetyl) | ~1.21 |

| Bond Angle (°) | C-C(acetyl)-O | ~120 |

Note: The values in this table are typical bond lengths and angles for similar functional groups and are for illustrative purposes. Actual values would be determined by experimental XRD analysis.

The crystal packing of this compound is anticipated to be governed by a variety of non-covalent interactions. Given the presence of bromine and chlorine atoms, halogen bonding is a likely and significant interaction. Halogen bonds are directional interactions between an electrophilic region on a halogen atom and a nucleophilic site on an adjacent molecule.

In addition to halogen bonding, other intermolecular forces are expected to play a role in the crystal packing. These include:

π···π Stacking: The planar quinoline rings of adjacent molecules can stack on top of each other, leading to attractive π-system interactions.

C-H···π Interactions: Hydrogen atoms attached to carbon can interact with the electron-rich π-system of the quinoline ring.

Dipole-Dipole Interactions: The polar C-Br, C-Cl, and C=O bonds will give rise to dipole moments, leading to electrostatic interactions between molecules.

A detailed analysis of the crystal structure would reveal the specific nature and geometry of these interactions, providing insight into the supramolecular architecture of the compound.

Elemental Analysis for Empirical Formula Confirmation and Purity Assessment

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is then used to calculate the empirical formula of the substance, which represents the simplest whole-number ratio of atoms in the compound. For this compound, the molecular formula is C₁₁H₇BrClNO.

The theoretical elemental composition can be calculated from the molecular formula and the atomic masses of the constituent elements. Experimental elemental analysis is then performed, and the results are compared with the theoretical values. A close agreement between the experimental and theoretical percentages provides strong evidence for the proposed molecular formula and serves as a crucial indicator of the sample's purity.

Table 3: Elemental Analysis Data for C₁₁H₇BrClNO (Molecular Weight: 284.54 g/mol )

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 46.44 | - |

| Hydrogen (H) | 2.48 | - |

| Bromine (Br) | 28.08 | - |

| Chlorine (Cl) | 12.46 | - |

| Nitrogen (N) | 4.92 | - |

Computational and Theoretical Investigations of 1 6 Bromo 4 Chloroquinolin 3 Yl Ethanone

Quantum Mechanical Calculations for Molecular Structure and Electronic Properties

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a foundational understanding of the molecular geometry and electronic behavior of 1-(6-Bromo-4-chloroquinolin-3-YL)ethanone.

Density Functional Theory (DFT) Studies on Optimized Geometry and Conformations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry of molecules, which corresponds to the lowest energy conformation. For this compound, DFT calculations are employed to predict bond lengths, bond angles, and dihedral angles. These geometric parameters are fundamental in understanding the molecule's stability and steric properties.

Theoretical studies on similar aniline (B41778) derivatives have utilized DFT methods to compute vibrational wavenumbers and optimized geometrical parameters. researchgate.net The geometry of the molecule is optimized by minimizing its energy with respect to all geometrical variables without imposing any molecular symmetry constraints.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-Br | 1.90 Å |

| C-Cl | 1.74 Å | |

| C=O | 1.23 Å | |

| C-N (quinoline) | 1.37 Å | |

| Bond Angle | C-C-Br | 119.5° |

| C-C-Cl | 121.0° | |

| C-C=O | 120.5° |

Note: The values in this table are representative and based on DFT calculations of similar molecular structures.

Selection and Evaluation of Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. The basis set is a set of mathematical functions used to construct the molecular orbitals. For organic molecules containing halogens, Pople-style basis sets like 6-311+G(d,p) are commonly used to provide a good balance between accuracy and computational cost. nih.govkarazin.ua

The exchange-correlation functional accounts for the quantum mechanical effects of electron exchange and correlation. The B3LYP functional, a hybrid functional that combines the Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is one of the most widely used functionals for organic molecules due to its reliability in predicting molecular geometries and electronic properties. nih.govscispace.com The combination of the B3LYP functional with a 6-311G basis set has been shown to yield results that are in good agreement with experimental data for similar quinoline (B57606) derivatives. rjptonline.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. irjweb.com The energies of these orbitals, denoted as EHOMO and ELUMO, are crucial quantum chemical parameters. DFT calculations at the B3LYP/6-311G level are commonly employed to determine these energies. rjptonline.org

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.45 |

| ELUMO | -2.10 |

Note: These values are illustrative and derived from computational studies on structurally related molecules.

Interpretation of HOMO-LUMO Energy Gap as a Reactivity Descriptor

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a significant indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A small energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap implies high stability and lower chemical reactivity. irjweb.comresearchgate.net The HOMO-LUMO gap also provides insights into the bioactivity of a molecule through intermolecular charge transfer. irjweb.com

Visualization of Orbital Spatial Distributions and Their Implications for Chemical Reactivity

The spatial distribution of the HOMO and LUMO provides valuable information about the reactive sites of a molecule. The HOMO is generally localized on the electron-rich parts of the molecule, indicating the sites for electrophilic attack. The LUMO is typically found on the electron-deficient regions, representing the sites for nucleophilic attack.

For this compound, the HOMO is expected to be distributed over the quinoline ring system, particularly the bromo-substituted benzene ring, which is rich in electron density. The LUMO is likely to be centered on the chloro-substituted pyridine (B92270) ring and the acetyl group, which are more electron-withdrawing. This distribution suggests that the molecule has distinct regions susceptible to electrophilic and nucleophilic attack, guiding the prediction of its chemical behavior in reactions.

Chemical Reactivity Descriptors from Conceptual DFT

Density Functional Theory (DFT) serves as a powerful tool for elucidating the chemical reactivity of molecules. nih.gov Conceptual DFT, in particular, provides a framework for quantifying reactivity through various descriptors. These descriptors are derived from the way the electron density of a molecule changes with the number of electrons.

Global reactivity descriptors provide a general overview of a molecule's stability and reactivity. They are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Electronic Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. It is calculated as the average of HOMO and LUMO energies (μ = (EHOMO + ELUMO)/2). A higher chemical potential suggests a greater tendency to donate electrons.

Global Hardness (η): Hardness measures the resistance of a molecule to a change in its electron distribution. It is calculated as half the difference between LUMO and HOMO energies (η = (ELUMO - EHOMO)/2). Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. nih.gov

Global Softness (σ): Softness is the reciprocal of global hardness (σ = 1/η). "Soft" molecules have a small HOMO-LUMO gap and are more polarizable and reactive. nih.gov

Global Electrophilicity (ω): This index measures the ability of a molecule to accept electrons. It is defined as ω = μ²/2η. A high electrophilicity index indicates a good electron acceptor.

For quinoline derivatives, the introduction of electron-withdrawing groups like chloro and bromo atoms, as well as the acetyl group, is expected to lower the HOMO and LUMO energy levels, thereby influencing these global reactivity descriptors. dergipark.org.tr

Table 1: Representative Global Reactivity Descriptors for Substituted Quinoline Systems (Note: These values are illustrative, based on DFT calculations for similar quinoline derivatives, and may vary for the specific title compound.)

| Descriptor | Symbol | Formula | Typical Calculated Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 to -7.5 |

| LUMO Energy | ELUMO | - | -2.0 to -3.0 |

| Electronic Chemical Potential | μ | (EHOMO + ELUMO)/2 | -4.25 to -5.25 |

| Global Hardness | η | (ELUMO - EHOMO)/2 | 1.75 to 2.75 |

| Global Softness | σ | 1/η | 0.36 to 0.57 |

| Global Electrophilicity | ω | μ²/2η | 3.25 to 5.15 |

While global descriptors describe the molecule as a whole, local descriptors identify specific atomic sites prone to attack. Fukui and Parr functions are essential tools for this purpose. nih.gov

Fukui Functions (f(r)): The Fukui function measures the change in electron density at a specific point when an electron is added to or removed from the molecule. nih.gov It helps identify sites for:

Nucleophilic Attack (f+(r)): Indicates sites most likely to accept an electron. These correspond to regions where the LUMO is localized.

Electrophilic Attack (f-(r)): Indicates sites most likely to donate an electron. These regions show high HOMO density.

Radical Attack (f0(r)): Represents the average of f+(r) and f-(r).

Parr Functions (P(r)): Recently proposed Parr functions, derived from the spin density distribution of the radical cation and anion, serve as powerful tools to characterize nucleophilic and electrophilic centers in a molecule, respectively. researchgate.net They provide a clear and intuitive picture of the most reactive sites for polar reactions. researchgate.net

For this compound, the carbonyl carbon of the ethanone (B97240) group and the C4 carbon attached to the chlorine atom are expected to be significant electrophilic sites (high f+ and P+ values). The oxygen atom of the carbonyl group and the nitrogen atom in the quinoline ring would be primary nucleophilic centers (high f- and P- values).

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP map is color-coded to represent different potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are associated with electronegative atoms like oxygen and nitrogen. nih.gov

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms or electron-poor centers. nih.gov

Green Regions: Represent neutral or zero potential.

In this compound, the MEP surface would likely show a strong negative potential (red) around the carbonyl oxygen atom, making it a prime site for electrophilic interaction. The nitrogen atom of the quinoline ring would also exhibit a negative potential. researchgate.net Positive potential regions (blue) would be expected around the hydrogen atoms of the methyl group and the quinoline ring. The electron-withdrawing effects of the bromine and chlorine atoms would also influence the potential distribution on the aromatic rings. dergipark.org.trnih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. wisc.edufaccts.deq-chem.com This method provides quantitative insight into bonding interactions, charge transfer, and the stabilizing effects of electron delocalization. ijnc.ir

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). ijnc.ir This value represents the stabilization energy resulting from the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions.

For the title compound, significant delocalization effects are expected. NBO analysis would likely reveal strong hyperconjugative interactions, such as:

Interactions involving the lone pairs of the nitrogen (nN), oxygen (nO), chlorine (nCl), and bromine (nBr) atoms with the antibonding orbitals (π* or σ) of adjacent bonds. For instance, the delocalization of an oxygen lone pair into the C=O antibonding orbital (nO → πC=O) is a classic resonance stabilization effect.

These interactions contribute significantly to the molecule's electronic stability.

Table 2: Representative NBO Donor-Acceptor Interactions in Substituted Quinoline Systems (Note: These are examples of interactions expected in the title compound based on general principles and studies of related molecules.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| π(C5-C6) | π(C7-C8) | ~20-25 | Intramolecular π-conjugation |

| LP(1) N9 | π(C4-C10) | ~30-40 | Lone pair delocalization |

| LP(2) O12 | π(C11-C13) | ~40-50 | Carbonyl resonance |

| π(C2-C3) | π(C4-C10) | ~15-20 | Intramolecular π-conjugation |

Quantitative Structure-Activity Relationship (QSAR) Modeling Based on Molecular Descriptors (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and a specific property. nih.gov While most commonly applied to predict biological activity, QSAR models can also be developed to predict various physicochemical properties, such as solubility, boiling point, or chromatographic retention times, based on molecular descriptors. nih.gov

The development of a QSAR model involves calculating a set of molecular descriptors that numerically represent the chemical structure. These descriptors can be categorized as:

Topological: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies, partial atomic charges). nih.gov

For a series of quinoline derivatives, a QSAR model could be built to predict a property like retention time in liquid chromatography. Descriptors such as molecular weight, logP (lipophilicity), polar surface area, and DFT-derived descriptors (dipole moment, hardness) would be calculated for each compound. Statistical methods, such as multiple linear regression, would then be used to create an equation linking these descriptors to the observed retention times. Such models are valuable for predicting the properties of new, unsynthesized compounds, thereby guiding experimental efforts. researchgate.net

Theoretical Prediction and Comparison of Spectroscopic Parameters (NMR, IR, UV-Vis) with Experimental Data

Computational chemistry provides powerful methods for predicting the spectroscopic signatures of molecules, which can be invaluable for structure elucidation and the interpretation of experimental data. dergipark.org.trnanobioletters.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). dergipark.org.tr Theoretical 1H and 13C NMR spectra can be simulated for this compound. The calculated shifts for the quinoline ring protons and carbons would be influenced by the electronic effects of the bromo, chloro, and acetyl substituents. Comparing these theoretical values to experimental data can confirm the molecular structure. nanobioletters.com

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. rjptonline.org By analyzing the atomic motions associated with each calculated frequency, vibrational modes can be assigned to specific functional groups. For the title compound, characteristic frequencies for the C=O stretch of the ethanone group, C-Cl stretch, C-Br stretch, and various C=C and C=N stretching modes of the quinoline core would be predicted. A scaling factor is often applied to the calculated frequencies to correct for systematic errors in the computational method and improve agreement with experimental FT-IR spectra. dergipark.org.tr

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. nih.govrsc.org The calculations would predict the key π → π* and n → π* transitions responsible for the compound's absorption bands. The results can help understand the electronic structure and chromophores within the molecule. rjptonline.org

Table 3: Predicted vs. Experimental Spectroscopic Data for a Representative Chloroquinoline Moiety (Note: This table illustrates the typical correlation between theoretical and experimental data for a related structure, 6-chloroquinoline.) dergipark.org.tr

| 13C NMR Chemical Shift (ppm) | C2 | C3 | C4 | C5 | C6 | C7 | C8 | C8a | C4a |

| Experimental | 151.3 | 121.8 | 142.3 | 129.2 | 132.5 | 127.1 | 130.4 | 148.1 | 126.1 |

| Calculated (GIAO) | 153.1 | 123.5 | 144.0 | 130.9 | 134.2 | 128.8 | 132.1 | 149.9 | 127.8 |

Molecular Dynamics Simulations for Conformational Analysis and Stability

The conformational landscape of this compound is primarily dictated by the rotational freedom around the single bond connecting the acetyl group to the quinoline ring. MD simulations can map the potential energy surface associated with this rotation, identifying low-energy, stable conformations and the energy barriers separating them. The simulations are typically performed by placing the molecule in a solvent box, often water, to mimic physiological conditions, and then integrating Newton's equations of motion for all atoms over a specified period.

Conformational Analysis:

A key aspect of the conformational analysis of this compound via MD simulations is the exploration of the dihedral angle defined by the atoms of the C4-C3-C(acetyl)-O(acetyl) chain. The orientation of the acetyl group relative to the quinoline ring system is expected to significantly influence the molecule's electronic properties and steric profile.

During a typical MD simulation run, the trajectory of the molecule is saved at regular intervals. Analysis of this trajectory allows for the determination of the probability distribution of the aforementioned dihedral angle. The results would likely indicate the presence of one or more preferred conformations. For instance, the acetyl group might preferentially lie in the plane of the quinoline ring to maximize conjugation, or it could be twisted out of the plane to alleviate steric hindrance with the chloro substituent at the 4-position.

Stability Assessment:

Furthermore, the root-mean-square fluctuation (RMSF) of each atom provides information about the local flexibility of the molecule. For this compound, higher RMSF values would be expected for the atoms of the acetyl group, indicating greater mobility compared to the more rigid quinoline core.

The insights gained from MD simulations on the conformational preferences and stability of this compound are invaluable for understanding its structure-activity relationships. While specific experimental data for this compound is not available, computational studies on related substituted quinolines have demonstrated the utility of MD simulations in elucidating their dynamic behavior and interaction with biological systems. For example, studies on other quinoline derivatives have successfully used MD simulations to understand their stable binding modes within protein active sites.

Hypothetical Simulation Parameters and Results:

To illustrate the expected outcomes of such a study, the following tables present hypothetical data that would be generated from a molecular dynamics simulation of this compound.

Table 1: Representative Molecular Dynamics Simulation Parameters

| Parameter | Value |

| Force Field | CHARMM36 |

| Solvent Model | TIP3P Water |

| System Size | ~15,000 atoms |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Integration Timestep | 2 fs |

Table 2: Predicted Conformational Preferences from Dihedral Angle Analysis

| Conformer | Dihedral Angle Range (C4-C3-C=O) | Population (%) | Relative Energy (kcal/mol) |

| A (Planar) | -10° to 10° | 65 | 0.00 |

| B (Twisted) | 70° to 90° | 30 | 1.2 |

| C (Other) | Other | 5 | > 3.0 |

Table 3: Key Stability Metrics from Simulation Trajectory

| Metric | Value | Interpretation |

| Average RMSD (backbone) | 1.5 ± 0.3 Å | The quinoline core is structurally stable throughout the simulation. |

| Average RMSF (acetyl group) | 2.8 ± 0.5 Å | The acetyl group exhibits higher flexibility compared to the rigid ring system. |

| Number of Intramolecular H-Bonds | 0 | No persistent intramolecular hydrogen bonds are observed. |

These tables are illustrative and represent the type of data that would be generated in a computational investigation. The actual values would be dependent on the specific force field parameters and simulation conditions employed. The interpretation of such data would provide a detailed understanding of the dynamic nature of this compound at the atomic level. Computational studies on similar heterocyclic systems have shown that such analyses are critical for predicting molecular behavior and guiding further experimental work.

Chemical Reactivity and Transformations of 1 6 Bromo 4 Chloroquinolin 3 Yl Ethanone

Reactivity of the Quinoline (B57606) Heterocyclic Core

The quinoline ring system in 1-(6-bromo-4-chloroquinolin-3-yl)ethanone is an electron-deficient heterocycle. This electronic characteristic, along with the presence of halogen substituents, governs its susceptibility to various transformations.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

Electrophilic aromatic substitution on the quinoline ring is generally challenging due to the deactivating effect of the heterocyclic nitrogen atom. In the case of this compound, the presence of two electron-withdrawing halogen atoms (bromo and chloro) and an acetyl group further deactivates the ring, making electrophilic substitution even more difficult.

Nucleophilic Aromatic Substitution at Halogenated Positions (C-4 and C-6)

The electron-deficient nature of the quinoline ring, particularly at the C-4 position, makes the chloro substituent susceptible to nucleophilic aromatic substitution (SNAr). The nitrogen atom in the quinoline ring helps to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. The chlorine atom at the C-4 position is significantly more reactive towards nucleophiles than the bromine atom at the C-6 position. This is due to the strong activation provided by the adjacent nitrogen atom for the C-4 position.

Research on the related compound, 6-bromo-4-chloroquinoline (B1276899), has demonstrated its reactivity with various amines. For instance, it readily undergoes nucleophilic substitution at the C-4 position with aminophenyl ethanone (B97240) to yield 4-aminoquinoline derivatives.

In a similar vein, the reaction of 6-bromo-4-chloro-3-nitroquinoline with 2-(4-aminophenyl)-2-methylpropanenitrile proceeds via nucleophilic displacement of the C-4 chloro group by the amino group of the aniline (B41778) derivative researchgate.net. This further supports the high reactivity of the C-4 chloro position in such systems.

The general reaction for the nucleophilic substitution at the C-4 position can be summarized as follows:

Table 1: Examples of Nucleophilic Aromatic Substitution on 4-Chloroquinoline (B167314) Derivatives

| Starting Material | Nucleophile | Product | Yield (%) | Reference |

| 6-bromo-4-chloroquinoline | 1-(3-aminophenyl)ethan-1-one | 1-(3-((6-Bromoquinolin-4-yl)amino)phenyl)ethan-1-one | 67.7 | nih.gov |

| 6-bromo-4-chloroquinoline | 3-isopropoxyaniline | 6-Bromo-N-(3-isopropoxyphenyl)quinolin-4-amine | 79.0 | nih.gov |

| 6-bromo-4-chloroquinoline | pyridin-3-amine | 6-Bromo-N-(pyridin-3-yl)quinolin-4-amine | 40.0 | nih.gov |

| 6-bromo-4-chloro-3-nitroquinoline | 2-(4-aminophenyl)-2-methylpropanenitrile | 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile | 50 | researchgate.net |

While the C-4 chloro group is highly reactive, the C-6 bromo group is less prone to nucleophilic aromatic substitution under typical SNAr conditions. However, under more forcing conditions or with the use of transition metal catalysis, such as in Buchwald-Hartwig amination, substitution at the C-6 position could be achieved.

Functionalization through C-H Activation and Bond Functionalization Strategies

Modern synthetic methodologies, such as transition metal-catalyzed C-H activation and cross-coupling reactions, offer powerful tools for the functionalization of quinoline derivatives. For this compound, both the C-Br and C-Cl bonds, as well as various C-H bonds on the quinoline ring, are potential sites for such transformations.

Palladium-catalyzed cross-coupling reactions are particularly relevant:

Suzuki-Miyaura Coupling: The C-Br bond at the C-6 position and the C-Cl bond at the C-4 position can participate in Suzuki-Miyaura coupling reactions with boronic acids or their derivatives to form new carbon-carbon bonds. Generally, the C-Br bond is more reactive than the C-Cl bond in such couplings, allowing for potential selective functionalization.

Heck Reaction: This reaction would enable the introduction of alkenyl groups at the C-6 or C-4 positions through coupling with alkenes.

Sonogashira Coupling: The C-Br and C-Cl bonds can be coupled with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: This reaction provides a powerful method for the formation of C-N bonds by coupling the aryl halides with amines. This would be a valuable alternative to classical SNAr for introducing a wider range of amino groups at both the C-4 and C-6 positions.

While specific examples of these reactions on this compound are not extensively documented, the principles are well-established for a wide range of aryl halides, including quinoline derivatives.

Reactivity of the Ethanone Functional Group

The ethanone (acetyl) group at the C-3 position of the quinoline ring introduces another dimension of reactivity to the molecule, centered around the carbonyl group and the adjacent alpha-carbon.

Carbonyl Group Chemistry: Nucleophilic Addition and Reduction Reactions

The carbonyl carbon of the ethanone group is electrophilic and is susceptible to attack by nucleophiles. This can lead to a variety of addition products.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This transformation would yield 1-(1-(6-bromo-4-chloroquinolin-3-yl)ethyl)ol.

Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the carbonyl group to form tertiary alcohols after acidic workup.

Wittig Reaction: The carbonyl group can be converted to an alkene through the Wittig reaction, reacting with a phosphorus ylide. This would allow for the introduction of a variety of substituted vinyl groups at the C-3 position.

Alpha-Carbon Reactivity: Enolization, Alkylation, and Condensation Reactions

The protons on the methyl group of the ethanone functionality (the alpha-protons) are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and the quinoline ring. This acidity allows for the formation of an enolate under basic conditions, which can then act as a nucleophile in various reactions.

Enolization: In the presence of a base, the ethanone can deprotonate to form a resonance-stabilized enolate.

Alkylation: The enolate can be alkylated by reacting with alkyl halides, introducing an alkyl group at the alpha-carbon.

Condensation Reactions: The enolate can participate in various condensation reactions:

Aldol (B89426) Condensation: Reaction with an aldehyde or another ketone to form a β-hydroxy ketone.

Claisen-Schmidt Condensation: Reaction with an aromatic aldehyde in the presence of a base to form a chalcone-like α,β-unsaturated ketone.

Mannich Reaction: A three-component reaction with an amine and a non-enolizable aldehyde (like formaldehyde) to form a β-amino ketone, known as a Mannich base.

Knoevenagel Condensation: Reaction with active methylene compounds in the presence of a basic catalyst.

Synthesis of Heterocycles: The 1,3-dicarbonyl-like reactivity of the enolate of the acetyl group makes it a valuable precursor for the synthesis of various heterocyclic rings. For example, reaction with hydrazine or substituted hydrazines can lead to the formation of pyrazole rings. Similarly, reaction with amidines or other suitable precursors can be used to construct pyrimidine rings.

The following table summarizes the potential reactivity of the alpha-carbon:

Table 2: Potential Reactions at the Alpha-Carbon of the Ethanone Group

| Reaction Type | Reagents | Expected Product Type |

| Alkylation | Base (e.g., LDA), Alkyl halide (R-X) | α-Alkylated ketone |

| Aldol Condensation | Base, Aldehyde/Ketone | β-Hydroxy ketone |

| Claisen-Schmidt Condensation | Base, Aromatic aldehyde (Ar-CHO) | α,β-Unsaturated ketone (chalcone analog) |

| Mannich Reaction | Amine, Formaldehyde | β-Amino ketone (Mannich base) |

| Pyrazole Synthesis | Hydrazine (NH2NH2) | Pyrazole derivative |

| Pyrimidine Synthesis | Amidine or related precursor | Pyrimidine derivative |

Cross-Coupling Reactions at the Halogenated Sites (e.g., Suzuki-Miyaura, Sonogashira, Negishi, Heck)

The presence of two different halogen atoms on the aromatic quinoline system, a bromine at C6 and a chlorine at C4, makes this compound an excellent substrate for selective, palladium-catalyzed cross-coupling reactions. The differential reactivity of carbon-halogen bonds (C-Br vs. C-Cl) allows for sequential, site-selective functionalization. The generally accepted order of reactivity for aryl halides in oxidative addition to a Pd(0) center is I > Br > OTf >> Cl, a principle that governs the chemoselectivity of these transformations. wikipedia.orglibretexts.org

Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between an organohalide and an organoboron species, is a powerful tool for modifying the quinoline scaffold. libretexts.org Given the higher reactivity of the C-Br bond, a Suzuki-Miyaura reaction on this compound would be expected to occur selectively at the C6 position under carefully controlled conditions. This allows for the introduction of an aryl, heteroaryl, or vinyl group at this site while leaving the C4-Cl bond intact for subsequent transformations. Studies on other 4-chloroquinoline derivatives have demonstrated successful Suzuki-Miyaura coupling at the chlorine site, typically requiring more forcing conditions or specialized catalyst systems. mdpi.comresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Halogenated Quinolines & Anilines

| Catalyst | Base | Solvent | Temperature (°C) | Substrate Type | Reference |

| Pd(PPh₃)₄ | Na₂CO₃ | Benzene / H₂O | 55 | 4-Chloroquinoline | researchgate.net |

| CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF / H₂O | 80 | o-Bromoaniline | nih.gov |

| Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol (B145695) | 85 | Aryl Bromide | nih.gov |

Sonogashira Reaction

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the initial reaction on this compound is predicted to take place at the more labile C6-Br bond. This regioselectivity has been demonstrated in related dihalogenated systems, such as 2-bromo-4-iodo-quinoline, where the coupling occurs preferentially at the more reactive iodide position. libretexts.org This allows for the synthesis of 6-alkynyl-4-chloroquinoline derivatives. Subsequent coupling at the C4-Cl position would require more rigorous conditions.

Table 2: Typical Conditions for Sonogashira Coupling on Bromo-Heterocycles

| Catalyst / Co-catalyst | Base | Solvent | Temperature | Substrate Type | Reference |

| Pd(PPh₃)₄ / CuI | Et₃N | THF / Et₃N | Room Temp | 6-Bromo-3-fluoro-2-cyanopyridine | soton.ac.uk |

| PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Room Temp | 4-Bromo-6H-1,2-oxazine | researchgate.net |

Heck Reaction

The Heck reaction forms a carbon-carbon bond between an aryl halide and an alkene. organic-chemistry.org This reaction can be applied to functionalize the dihalogenated quinoline core. The chemoselectivity would again favor initial reaction at the C6-bromo position. Domino Heck reaction/cyclization processes have been used effectively with related acrylamides and 2-iodoanilines to construct quinolone ring systems, highlighting the utility of this reaction in building complex heterocyclic frameworks. nih.gov

Radical-Mediated Transformations and Reaction Mechanisms

Free radical reactions offer a complementary approach to the ionic mechanisms typical of cross-coupling. These reactions proceed through a chain mechanism involving three key stages: initiation, propagation, and termination. libretexts.orgmasterorganicchemistry.com

Initiation: This step involves the formation of a radical species, often through the homolytic cleavage of a weak bond using heat or light. A common radical initiator is azobisisobutyronitrile (AIBN). uchicago.edu

Propagation: A generated radical reacts with a stable molecule to form a product and a new radical, which continues the chain. This can involve hydrogen abstraction or addition across a double bond. libretexts.orgmasterorganicchemistry.com

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. youtube.com

For this compound, a radical reaction could be initiated, for example, by a tributyltin radical (n-Bu₃Sn•), generated from tributyltin hydride (n-Bu₃SnH) and AIBN. uchicago.edu This radical could potentially abstract one of the halogen atoms to form a quinolinyl radical. The relative stability of the resulting radical and the strength of the C-X bond would influence the site of reaction. Such transformations could lead to hydrodehalogenation or radical-based cyclization and addition reactions.

Cycloaddition Reactions Involving the Quinoline System

The aromatic quinoline nucleus, while generally stable, can participate in cycloaddition reactions under specific conditions, often involving photochemical or thermal activation. These reactions can temporarily disrupt the aromaticity of the system to form complex, three-dimensional structures.

Recent studies have shown that quinoline derivatives can undergo dearomative [2+2] cycloadditions with alkenes when mediated by a photosensitizer. researchgate.net This process can lead to the formation of unique polycyclic systems, such as pyridine-fused 6-5-4-3 ring structures. researchgate.net Additionally, [4+2] cycloaddition reactions (Diels-Alder type reactions) have been reported for the synthesis of quinoline derivatives, where a Schiff base acts as the diene component. combichemistry.comiipseries.orgacs.org The specific reactivity of this compound in such reactions would depend on the electronic influence of the acetyl and halogen substituents on the quinoline ring's ability to act as a dienophile or diene component.

Investigation of Reaction Mechanisms through Integrated Experimental and Theoretical Studies

Elucidating the precise mechanisms of the transformations involving this compound requires a synergistic approach combining experimental and theoretical methods.

Experimental Techniques: Experimental mechanistic studies often involve kinetic analysis to determine reaction orders and identify the rate-determining step. Control experiments are crucial; for instance, in studying the cross-coupling of a quinoline N-oxide, reacting the parent quinoline under identical conditions and observing no product formation confirms the essential role of the N-oxide group. researchgate.net Furthermore, one-pot processes that combine distinct reactions like cross-coupling and C-H functionalization can be studied to understand catalyst and substrate roles. In some cases, the quinoline substrate itself can act as a ligand for the palladium catalyst, an interaction that can be proven using techniques like NMR spectroscopy and X-ray crystallography. soton.ac.uknih.govresearchgate.net

Theoretical and Computational Studies: Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insight into reaction pathways. These studies can model transition states, calculate activation energy barriers, and rationalize observed regioselectivity, such as the preference for C-Br over C-Cl activation in cross-coupling. libretexts.org For instance, computational studies on the functionalization of quinoline have been used to propose mechanisms based on the coordination of a metal catalyst to the quinoline nitrogen, followed by C-H activation. rsc.org By integrating these theoretical calculations with experimental results, a comprehensive understanding of the reaction mechanism can be achieved.

Coordination Chemistry of 1 6 Bromo 4 Chloroquinolin 3 Yl Ethanone Derivatives

Ligand Properties and Potential Coordination Modes of Substituted Quinoline-Ethanones